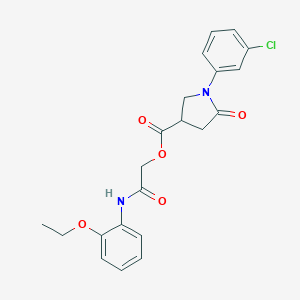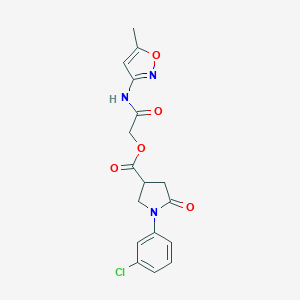![molecular formula C23H23NO4 B270958 N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
科学的研究の応用
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors. This makes DMXAA a promising candidate for the development of new cancer therapies.
作用機序
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, DMXAA activates the production of interferon-alpha, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as the activation of immune cells such as macrophages and dendritic cells. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
実験室実験の利点と制限
One advantage of DMXAA is that it is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of DMXAA is that it can be toxic to normal cells at high concentrations, which can limit its potential as a cancer therapy.
将来の方向性
There are a number of future directions for research on DMXAA. One area of interest is the development of new cancer therapies based on DMXAA. This could involve the use of DMXAA in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of interest is the development of new methods for delivering DMXAA to tumors, such as through the use of nanoparticles or other targeted delivery systems. Finally, further research is needed to better understand the mechanism of action of DMXAA and its potential as a cancer therapy.
合成法
DMXAA is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with 4-bromophenol to form 4-(3,5-dimethylphenoxy)phenol. This intermediate is then reacted with cyclopentadiene to form a Diels-Alder adduct, which is then converted to DMXAA through a series of steps involving oxidation, reduction, and cyclization.
特性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[4-(3,5-dimethylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C23H23NO4/c1-12-7-13(2)9-17(8-12)27-16-5-3-15(4-6-16)24-22(25)20-14-10-18-19(11-14)28-23(26)21(18)20/h3-9,14,18-21H,10-11H2,1-2H3,(H,24,25) |
InChIキー |
NZTANZPKFFNERT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)


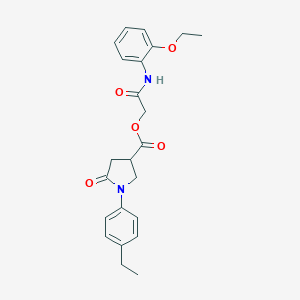

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
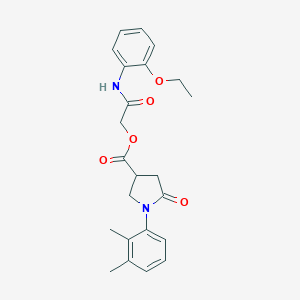
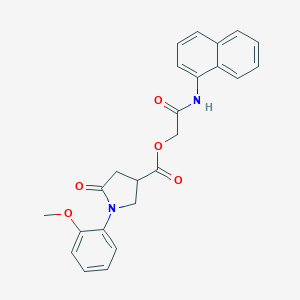
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
